Product packaging for Methyl 10-Oxooctadecanoate-d19(Cat. No.:)

Methyl 10-Oxooctadecanoate-d19

Cat. No.: B1156137
M. Wt: 331.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Lipidomics and Metabolomics

Stable isotope labeling has become an indispensable technique in the fields of lipidomics and metabolomics, providing insights that are unattainable with conventional analytical methods. nih.govresearchgate.net The study of lipids and metabolites, once focused on static measurements of their concentrations, has been transformed by the ability to track the dynamic processes of their synthesis, transport, interconversion, and degradation. nih.govmdpi.com By introducing molecules enriched with stable (non-radioactive) isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into biological systems, researchers can follow the journey of these labels as they are incorporated into a multitude of downstream metabolites. nih.govcreative-proteomics.com

This approach provides a dynamic view of metabolic networks, allowing for the quantification of metabolic rates and the mapping of pathway activities. creative-proteomics.com The primary analytical tools for these investigations are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled (heavier) and unlabeled (lighter) forms of a molecule based on their mass or nuclear spin properties, respectively. researchgate.netcreative-proteomics.comcreative-proteomics.com This capability is fundamental for tracing metabolic fates, identifying novel biomarkers, and understanding how metabolism is altered in various diseases or in response to therapeutic interventions. nih.govcreative-proteomics.com

Role of Deuterium in Tracing Metabolic Flux and Elucidating Pathway Dynamics

Deuterium (²H), a stable isotope of hydrogen, is a particularly powerful tracer for investigating metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov Supplying deuterium-labeled substrates, such as deuterated glucose or heavy water (D₂O), allows researchers to monitor the incorporation of deuterium into various lipids and metabolites. nih.govmdpi.com This method is instrumental in determining the metabolic fate of the labeled precursors and quantifying the contributions of different biosynthetic pathways to a given metabolite pool. nih.gov

A key advantage of deuterium tracing is its ability to elucidate the complexities of compartmentalized metabolism. springernature.com For instance, by using ²H tracers, it is possible to distinguish between metabolic activities occurring in the cytosol versus those in the mitochondria, such as NADPH metabolism. mdpi.comspringernature.com This is because the transfer of deuterium atoms accompanies the transfer of hydride ions in many redox reactions central to metabolism. springernature.com Advanced techniques like Deuterium Metabolic Imaging (DMI) have emerged, enabling the non-invasive, in-vivo mapping of metabolic fluxes of deuterated substrates, which has significant potential for clinical applications, including oncology. bohrium.comelifesciences.org

Advantages of Deuterated Analogs for Quantitative Mass Spectrometry

In the realm of analytical chemistry, particularly quantitative mass spectrometry, deuterated analogs serve as superior internal standards. researchgate.netresearchgate.net The principle of isotope dilution mass spectrometry relies on adding a known quantity of a stable isotope-labeled version of the analyte to a sample before processing. mdpi.com Because the deuterated standard has nearly identical physicochemical properties to its non-deuterated (endogenous) counterpart, it experiences the same extraction recovery, chromatographic retention, and ionization response in the mass spectrometer. researchgate.net

However, the deuterated standard is easily distinguished from the native analyte by its higher mass. researchgate.net This co-elution of the analyte and the standard allows the ratio of their signal intensities to be used for precise and accurate quantification, as it corrects for any sample loss during preparation or fluctuations in instrument performance. encyclopedia.pub The use of deuterated standards is considered the "gold standard" for quantitative LC-MS analysis in fields ranging from drug metabolism studies to forensic toxicology and clinical biomarker quantification. researchgate.netencyclopedia.pub The stability of the carbon-deuterium bond prevents the isotope label from being lost during analysis, ensuring reliability. encyclopedia.pubmdpi.com

Overview of Methylated Oxo-Fatty Acids as Specialized Research Probes

Methylated oxo-fatty acids are a class of lipid molecules that have been chemically modified for use as specialized research tools. aocs.orgnih.gov Fatty acids are fundamental biological molecules, but their direct study can be challenging. By converting the carboxylic acid group to a methyl ester and containing a ketone (oxo) group along the acyl chain, these compounds gain specific properties that make them valuable as probes. aocs.orgthermofisher.com

These modified lipids can be used to investigate the activity of metabolic enzymes, map protein-lipid interactions, and explore the pathways of lipid signaling and metabolism. nih.govthermofisher.com For example, photoaffinity probes based on lipid structures are designed to bind to target proteins in their native environment; upon activation by light, they form a covalent bond, allowing for the identification and study of these interacting proteins. nih.gov

Structural Context of Methyl 10-Oxooctadecanoate-d19 within Oxidized Lipid Metabolomes

Methyl 10-oxooctadecanoate is a specific type of oxidized fatty acid ester. nih.gov Its structure consists of an 18-carbon saturated acyl chain (stearic acid) that has been esterified with a methyl group at one end (C1) and contains a ketone (oxo) functional group at the tenth carbon position (C10). aocs.orgnih.gov This places it within the broader family of oxo-fatty acids, which are components of the oxidized lipid metabolome and can be formed through enzymatic or non-enzymatic oxidative processes in biological systems. gerli.com

The compound "this compound" is a deuterated isotopologue of this molecule. lgcstandards.com The "-d19" designation signifies that 19 of the hydrogen atoms attached to its carbon backbone have been replaced with deuterium atoms. This extensive isotopic labeling creates a molecule with a significantly higher mass than its native counterpart, making it an exceptionally distinct tracer for analytical purposes.

Table 1: Structural and Chemical Properties of Methyl 10-Oxooctadecanoate

PropertyValueSource
IUPAC Namemethyl 10-oxooctadecanoate nih.gov
Molecular FormulaC₁₉H₃₆O₃ nih.gov
Molecular Weight312.5 g/mol nih.gov
Parent Fatty Acid10-Oxooctadecanoic acid (10-ketostearic acid) nih.gov
Functional GroupsMethyl Ester, Ketone (Oxo) aocs.orgnih.gov

Foundational Principles of Isotopic Enrichment (d19) for Mechanistic Investigations

Isotopic enrichment is the process of increasing the abundance of a specific isotope in a compound above its natural level. nih.gov In the case of this compound, the enrichment with 19 deuterium atoms serves a critical purpose in mechanistic studies. When studying how a molecule is processed or transformed in a complex biological system, it is essential to be able to distinguish the exogenous probe from the vast background of endogenous molecules. nih.govweizmann.ac.il

The high degree of deuteration provides a large mass shift that is easily detectable by mass spectrometry, minimizing any potential for signal overlap with naturally occurring isotopes. researchgate.net This clear mass signature allows for unambiguous tracing of the labeled molecule and its metabolic products. nih.gov By analyzing the mass of the fragments of the molecule in tandem mass spectrometry (MS/MS), researchers can pinpoint which parts of the molecule have been altered, providing deep mechanistic insights into enzyme function and metabolic pathways. mdpi.comehleringer.net This makes heavily labeled compounds like this compound invaluable tools for dissecting complex biochemical processes with high precision and sensitivity. nih.gov

Properties

Molecular Formula

C₁₉H₁₇D₁₉O₃

Molecular Weight

331.6

Synonyms

Methyl 9-Oxooctadecanoate-d19;  Methyl 9-Oxostearate-d19;  9-Oxo-octadecanoic Acid-d19 Methyl Ester; 

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 10 Oxooctadecanoate D19 and Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Long-Chain Fatty Acid Derivatives

Achieving site-specific deuteration in long-chain fatty acids presents significant synthetic challenges due to the largely hydrocarbon nature of these molecules. arkat-usa.org However, various strategies have been developed to introduce deuterium at specific positions with high precision.

Chemical Synthesis Routes for Oxo-Functionalized and Deuterated Fatty Acid Methyl Esters

Chemical synthesis provides a versatile platform for the preparation of oxo-functionalized and deuterated fatty acid methyl esters. These methods often involve multi-step sequences that allow for the precise introduction of deuterium atoms at desired locations.

One common approach involves the use of deuterated reagents to introduce the isotope. For instance, the reduction of a suitable precursor containing a reducible functional group with a deuterium source, such as lithium aluminum deuteride, can install deuterium atoms. nih.gov Another strategy is the utilization of H/D exchange reactions catalyzed by metals under hydrothermal conditions, which can lead to high levels of deuterium incorporation. europa.eunih.gov

A general procedure for synthesizing 3-oxo-fatty acid methyl esters involves the reaction of a monomethyl monopotassium malonate with an appropriate acid chloride in the presence of triethylamine and magnesium chloride. chemicalbook.com This method can be adapted for deuterated analogs by using deuterated starting materials.

Key Synthetic Steps:

StepReactantsReagentsConditionsOutcome
1Monomethyl monopotassium malonateTriethylamine, Magnesium chlorideAcetonitrile, 10-25°CFormation of a magnesium salt intermediate
2n-Hexadecanoyl chlorideTriethylamineAcetonitrile, 0-25°CFormation of methyl 3-oxooctadecanoate

This table outlines a representative synthesis of a non-deuterated analog. The synthesis of Methyl 10-Oxooctadecanoate-d19 would require the use of appropriately deuterated precursors.

Enzymatic and Biocatalytic Approaches for Stereoselective Deuteration

Enzymatic and biocatalytic methods offer a high degree of stereoselectivity in deuterium incorporation, which is often difficult to achieve through traditional chemical synthesis. d-nb.infonih.gov These approaches leverage the specificity of enzymes to catalyze reactions at specific sites within a molecule.

Lipases are commonly employed for the synthesis of fatty acid esters. nih.gov For instance, a lipase from Rhizomucor miehei can be used for the selective hydrolysis of acyl chains, which can then be re-esterified with a deuterated fatty acid. europa.eu This method allows for the specific placement of the deuterated chain.

Furthermore, H₂-driven biocatalytic systems can be used for the reductive deuteration of C=O, C=N, and C=C bonds. nih.govnih.gov These systems utilize H₂ as a clean reductant and D₂O as the deuterium source, offering a green and efficient method for deuteration. nih.gov By employing specific reductases, it is possible to achieve high chemo-, regio-, stereo-, and isotopic selectivity. nih.gov

Precursor Synthesis and Regiochemical Control in Isotopic Labeling

The synthesis of specifically labeled precursors is a cornerstone of regiocontrolled isotopic labeling. researchgate.netarkat-usa.org By carefully designing and synthesizing deuterated building blocks, it is possible to construct complex molecules with deuterium atoms at precise locations.

Deuterium Exchange and Chain Extension Techniques

Deuterium exchange reactions are a powerful tool for introducing deuterium into organic molecules. creative-proteomics.com These reactions typically involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as D₂O. jove.com Metal-catalyzed hydrothermal H/D exchange reactions have been successfully used to perdeuterate saturated fatty acids. europa.eunih.gov

Chain extension techniques allow for the elongation of a fatty acid chain, providing a route to synthesize long-chain fatty acids from shorter, deuterated precursors. For example, a Horner-Wadsworth-Emmons reaction can be used to build up a palmitic acid chain from a commercially available perdeuterated myristic acid. nih.gov

Multi-Step Synthesis with Deuterated Building Blocks

The synthesis of complex deuterated molecules often requires a multi-step approach utilizing deuterated building blocks. isotope.comenamine.net This strategy provides precise control over the location of the deuterium atoms. For example, the synthesis of highly deuterated oleic acid has been achieved through a multi-step process starting from deuterated azelaic acid and nonanoic acid. nih.gov

Example of a Multi-Step Synthesis:

Precursor 1Precursor 2Key Reaction StepsFinal Product
[D₁₄]Azelaic acid[D₁₇]Nonanoic acid1. Esterification 2. Reduction 3. Coupling 4. Hydrolysis[D₃₂]Oleic acid

This table illustrates the use of deuterated precursors in the synthesis of a complex deuterated fatty acid. nih.gov

Purification and Chromatographic Methods for Isotopic Purity Enhancement

The purification of isotopically labeled compounds is a critical step to ensure their chemical and isotopic purity. moravek.com Various chromatographic techniques are employed to separate the desired labeled compound from any unlabeled or partially labeled impurities.

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of radiolabeled and isotopically labeled compounds. moravek.com Gas chromatography (GC) is also a valuable tool, particularly for the analysis of fatty acid methyl esters. nih.govnih.gov The separation in GC is based on the volatility of the compounds, and the use of capillary columns can provide high resolution. nih.gov

The isotopic purity of the final product is typically determined by mass spectrometry (MS), which can distinguish between molecules with different numbers of deuterium atoms. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for characterizing isotopically labeled compounds and can provide information about the specific sites of deuteration. nih.govnih.gov

Quality Control and Validation of Deuterium Incorporation Levels

The primary goal of quality control in the synthesis of deuterated compounds is to verify that the desired number of deuterium atoms has been incorporated into the molecule. For this compound, this means confirming the presence of 19 deuterium atoms. This validation is critical because incomplete deuteration can lead to inaccurate measurements in tracer studies. metsol.comnih.gov Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a cornerstone technique for determining the level of deuterium incorporation. By measuring the mass-to-charge ratio (m/z) of the molecule, MS can precisely determine its molecular weight. wiley.com The mass difference between the deuterated compound and its non-deuterated (natural abundance) analog directly corresponds to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for unambiguous confirmation of the isotopic composition. researchgate.netalmacgroup.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to analyze the compound. nih.govfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information. While MS confirms the total number of deuterium atoms, NMR spectroscopy can help determine their specific locations within the molecule. Due to the different nuclear magnetic properties of deuterium (²H) compared to protium (¹H), ¹H NMR spectra of a highly deuterated compound will show a significant reduction or complete absence of signals at specific chemical shifts where deuterium has replaced hydrogen. Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

Table 1: Comparison of Analytical Methods for Validating Deuterium Incorporation
TechniquePrincipleInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS)Measures mass-to-charge ratio to determine molecular weight.Total number of incorporated deuterium atoms.High sensitivity and accuracy; can quantify different isotopologues. researchgate.netTypically does not provide positional information of the labels.
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei. Positional information of deuterium atoms; confirmation of incorporation.Provides detailed structural information; non-destructive.Lower sensitivity compared to MS; requires higher sample concentration.

Assessment of Chemical and Isotopic Purity for Tracer Applications

For a deuterated compound to be effective as a tracer, it must be of high purity, both chemically and isotopically. researchgate.netgwadi.org Chemical impurities could interfere with the biological system or the analytical measurement, while isotopic impurities can dilute the tracer's effectiveness and complicate data interpretation. nih.gov

Assessment of Chemical Purity Chemical purity refers to the absence of any other chemical species in the sample. This is typically assessed using chromatographic techniques coupled with a detector.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can resolve the target compound from potential contaminants, starting materials, or side-products from the synthesis.

When coupled with mass spectrometry (GC-MS, LC-MS), these methods not only separate impurities but also provide mass information that can help in their identification. lcms.cznih.gov The chemical purity is quantified by comparing the integrated peak area of the target compound to the total area of all detected peaks.

Assessment of Isotopic Purity Isotopic purity, also known as isotopic enrichment, is a measure of the percentage of the molecules in the sample that are the desired isotopologue (e.g., the d19 species) relative to all other isotopologues (d18, d17, etc.). researchgate.net

Mass spectrometry is the definitive tool for determining isotopic purity. It can distinguish and measure the relative abundance of each isotopologue based on their mass differences. The analysis of the mass spectral data involves examining the isotopic cluster of the molecular ion. For this compound, the most abundant peak in the cluster should correspond to the d19 species. The isotopic purity is calculated from the relative intensities of the peaks in this cluster. It is crucial to apply corrections for the natural abundance of other isotopes, such as ¹³C, to obtain an accurate value. almacgroup.comnih.gov Isotope Dilution Mass Spectrometry (IDMS) is a particularly precise method used to ascertain the concentration and isotopic enrichment of labeled compounds. researchgate.netwikipedia.org

Table 2: Illustrative Isotopic Distribution Analysis for a Batch of this compound
IsotopologueDescriptionRelative Abundance (%)
d19Desired compound with 19 deuterium atoms.98.5
d18Compound with 18 deuterium atoms.1.2
d17Compound with 17 deuterium atoms.0.2
d0 (unlabeled)Compound with no deuterium atoms.<0.1
Calculated Isotopic Purity (%) 98.5

The rigorous quality control measures outlined above ensure that each batch of this compound meets the high standards required for its use as an accurate and reliable tracer in sophisticated research applications.

Sophisticated Analytical Methodologies for Detection and Quantification

Mass Spectrometry (MS) Integration for Oxo-Lipid Profiling and Quantification

Mass spectrometry (MS) is a cornerstone technique for lipidomics, offering the ability to separate molecules based on their mass-to-charge ratio (m/z) with exceptional sensitivity. When coupled with chromatographic techniques, MS allows for the comprehensive profiling and precise quantification of individual lipid species, including oxo-lipids, from intricate mixtures. rsc.org High-throughput lipid profiling has become essential for understanding the diverse roles of lipids in biological systems. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of lipids at femtomolar concentrations and quantification at picomolar levels, which is crucial for analyzing low-abundance species. nih.gov

Methodologies such as shotgun lipidomics, liquid chromatography-mass spectrometry (LC-MS), and targeted mass spectrometry are primary strategies employed to analyze the lipidome. youtube.com The choice of strategy depends on the analytical goal, whether it is a broad, untargeted profiling of all detectable lipids or a targeted, quantitative analysis of specific molecules like Methyl 10-Oxooctadecanoate-d19.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of lipids in complex biological samples such as plasma, tissues, and cell extracts. nih.govnih.gov The initial liquid chromatography step separates the components of the mixture based on their physicochemical properties (e.g., polarity), which reduces matrix effects and helps to distinguish between isobaric compounds—molecules with the same mass but different structures. nih.govresearchgate.net This chromatographic separation is crucial for enhancing the specificity and sensitivity of the subsequent mass spectrometric analysis. nih.gov

Following separation by LC, the analyte is introduced into the mass spectrometer's ion source, where it is converted into gas-phase ions. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the first stage, a specific precursor ion (in this case, the ion corresponding to this compound) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. nih.gov This process provides structural information and enhances the selectivity of detection. LC-MS/MS has proven to be a high-throughput method capable of simultaneously quantifying thousands of proteins and, by extension, a vast number of lipid metabolites. nih.gov

For highly specific and sensitive quantification of a known target analyte, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are the methods of choice. springernature.com These techniques operate on a triple quadrupole (QqQ) mass spectrometer. nih.gov In an MRM experiment, the first quadrupole is set to select the precursor ion of the target analyte (e.g., the protonated molecule of this compound). The selected ion is then fragmented, and the third quadrupole is set to monitor for one or more specific, high-intensity product ions. nih.gov

This precursor-to-product ion transition is a unique signature of the target molecule, providing exceptional selectivity and minimizing interference from other compounds in the matrix. nih.govnih.gov The speed of a QqQ mass spectrometer allows for the monitoring of multiple transitions for a single compound or transitions for hundreds of different compounds in a single chromatographic run. nih.gov For this compound, a hypothetical MRM method would involve defining its specific precursor ion and characteristic product ions to create a highly sensitive quantitative assay.

Table 1: Hypothetical MRM Transitions for Targeted Analysis
AnalytePrecursor Ion (m/z)Product Ion (m/z)ModeApplication
This compound[M+H]+Fragment 1Positive ESIQuantification (Quantifier)
This compound[M+H]+Fragment 2Positive ESIConfirmation (Qualifier)

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, often to within a few parts per million (ppm). youtube.com This capability is invaluable for both untargeted lipid profiling and detailed structural characterization. In untargeted analysis, HRMS allows for the determination of the elemental composition of unknown compounds from their exact mass, aiding in their identification. youtube.com

For a deuterated compound like this compound, HRMS can resolve the isotopic fine structure. The mass difference between the deuterated (d19) standard and its non-labeled counterpart can be measured with high precision. This is critical for isotope dilution studies where the relative abundance of the labeled and unlabeled forms is measured. Furthermore, the high resolution helps to separate the analyte signal from background interferences, improving the accuracy of quantification, especially at low concentrations. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For many lipids, including fatty acid methyl esters, GC-MS provides excellent chromatographic separation and sensitive detection. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being introduced into the mass spectrometer for detection. semanticscholar.orgimpactfactor.org

This compound, being a methyl ester, possesses a degree of volatility suitable for GC analysis. The coupling of GC with tandem mass spectrometry (GC-MS/MS) further enhances selectivity by utilizing fragmentation patterns for identification and quantification, similar to LC-MS/MS.

Derivatization is a chemical modification process used to improve a compound's suitability for GC analysis. colostate.edu The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detection sensitivity. colostate.edugcms.cz For a compound like Methyl 10-Oxooctadecanoate, which already contains a methyl ester, the primary target for derivatization would be the keto group.

One common strategy is methoximation, which converts aldehyde and keto groups into their corresponding oximes. youtube.com This reaction prevents the molecule from undergoing tautomerization, which could otherwise lead to multiple chromatographic peaks and complicate analysis. youtube.com Another widely used method is silylation, which replaces active hydrogens (such as those in hydroxyl or carboxyl groups) with a trimethylsilyl (B98337) (TMS) group. youtube.com While the target compound lacks active hydrogens, silylation is a crucial technique for other related fatty acids that might be analyzed concurrently. gcms.czyoutube.com These derivatization steps make the molecules more volatile and less polar, leading to better peak shape and separation during GC analysis. colostate.eduyoutube.com

Table 2: Common Derivatization Strategies for GC-MS
StrategyReagent ExampleTarget Functional GroupPurpose
MethoximationMethoxyamine hydrochloride (MeOx)Keto, AldehydeStabilizes carbonyl groups, prevents tautomerization. youtube.com
SilylationMSTFA (N-methyl-trimethylsilyltrifluoroacetamide)Hydroxyl, Carboxyl, AmineIncreases volatility, reduces polarity. youtube.com
EsterificationMethanol/HClCarboxylic AcidConverts to more volatile methyl esters. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for achieving the highest accuracy and precision in quantitative analysis. nih.govresearchgate.net This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov this compound is itself an ideal internal standard for the quantification of its non-labeled analogue, 10-Oxooctadecanoic acid or its methyl ester.

In a typical IDMS workflow, a known amount of the deuterated standard (this compound) is added to the sample at the earliest stage of preparation. nih.gov The labeled standard behaves almost identically to the endogenous, non-labeled analyte throughout extraction, derivatization, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the standard equally. nih.gov The final quantification is based on the ratio of the mass spectrometer signal of the non-labeled analyte to that of the labeled internal standard. researchgate.net This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly accurate and reproducible results. nih.govenvcrm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of Isotope Incorporation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isotopically labeled compounds. In the context of this compound, NMR provides detailed insights into the precise location and distribution of deuterium (B1214612) atoms within the molecule, which is crucial for confirming the success of the labeling process and for tracing the compound's metabolic fate.

Deuterium NMR (²H-NMR) for Positional Labeling Confirmation

Deuterium NMR (²H-NMR) is a powerful and direct method for verifying the position of deuterium labels in a molecule. sigmaaldrich.com Unlike proton (¹H) NMR, ²H-NMR specifically detects the deuterium nuclei, providing a clean spectrum where each signal corresponds to a deuterium atom in a unique chemical environment. sigmaaldrich.com For this compound, a ²H-NMR spectrum would be utilized to confirm that all 19 deuterium atoms have been incorporated into the desired positions along the fatty acid methyl ester chain.

The chemical shifts in a ²H-NMR spectrum are nearly identical to those in a ¹H-NMR spectrum for the same positions, allowing for straightforward spectral interpretation. sigmaaldrich.com The spectrum of this compound would be expected to show distinct signals corresponding to the deuterons on the methyl group, the various methylene (B1212753) groups, and the methine groups adjacent to the keto functional group. The integration of these signals provides a quantitative measure of the deuterium enrichment at each site. This technique is essential for confirming the regioselectivity of the deuteration synthesis and ensuring the isotopic purity of the tracer compound. sigmaaldrich.comscispace.com The high resolution of modern NMR spectrometers can often distinguish between deuterons in slightly different stereochemical environments, providing a comprehensive characterization of the labeled molecule. scispace.com

Advanced NMR Techniques in Investigating Isotopic Distribution within Metabolites

Beyond simple positional confirmation, advanced NMR techniques are employed to investigate the distribution of isotopes within metabolites following the administration of a deuterated tracer like this compound. While the inherent sensitivity of NMR can be a limitation, enrichment with stable isotopes significantly enhances detection capabilities. nih.govisolife.nl Techniques such as 2D NMR (e.g., ¹H-¹³C Heteronuclear Single Quantum Coherence or HSQC) are invaluable for tracing the metabolic pathways of the labeled compound.

When this compound is metabolized, the deuterium atoms are incorporated into downstream metabolic products. By analyzing complex biological mixtures with these advanced NMR methods, it is possible to identify these deuterated metabolites and determine the specific locations of the deuterium atoms within their structures. This provides a detailed picture of the metabolic transformations the parent molecule has undergone. The combination of a larger chemical shift range and multidimensional experiments helps to reduce spectral complexity and allows for the identification and quantification of low-concentration metabolites that would otherwise be undetectable. nih.gov

Method Validation and Quality Assurance in Deuterated Tracer Studies

The use of deuterated compounds as internal standards in isotope dilution mass spectrometry is a cornerstone of quantitative bioanalysis. However, the reliability of the data generated depends on rigorous method validation and robust quality assurance protocols.

Assessment of Linearity, Sensitivity, and Reproducibility in Isotope Dilution Assays

A critical step in validating an isotope dilution assay is to assess its performance characteristics, including linearity, sensitivity, and reproducibility. nih.govscielo.br this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, methyl 10-oxooctadecanoate. The validation process involves creating a calibration curve by analyzing samples with known concentrations of the unlabeled analyte spiked with a constant amount of the deuterated standard.

The method's linearity is determined by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. Sensitivity is defined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov Reproducibility is assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision), with the results typically expressed as the relative standard deviation (%RSD). nih.gov

Below is an interactive table showcasing typical validation parameters for an isotope dilution assay using a deuterated standard.

ParameterDescriptionTypical Acceptance CriteriaExample Value
Linearity (R²) The degree to which the response is proportional to the analyte concentration.> 0.990.9992
Limit of Detection (LOD) The lowest analyte concentration that can be detected.Signal-to-Noise > 30.5 ng/mL
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantified with precision.Signal-to-Noise > 101.5 ng/mL
Intra-day Precision (%RSD) The precision of measurements within a single day.< 15%4.8%
Inter-day Precision (%RSD) The precision of measurements across different days.< 15%7.2%
Accuracy (% Recovery) The closeness of the measured value to the true value.85-115%98.6%

Addressing Matrix Effects and Isotope Exchange in Analytical Workflows

One of the primary challenges in quantitative mass spectrometry is the matrix effect, where co-eluting components from the sample matrix (e.g., plasma, tissue extract) suppress or enhance the ionization of the target analyte. waters.commyadlm.org The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these effects. oup.com Because the SIL-IS is chemically identical and physically very similar to the analyte, it experiences nearly the same matrix effects, ensuring that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification. nih.gov

However, a potential complication is the "deuterium isotope effect," where the deuterated standard may have slightly different chromatographic retention times than the unlabeled analyte. waters.com If this separation occurs in a region of variable ion suppression, the analyte and the internal standard can experience different matrix effects, leading to inaccurate results. myadlm.org Therefore, chromatographic conditions must be carefully optimized to ensure co-elution.

Another consideration is the potential for isotope exchange, where deuterium atoms on the tracer molecule exchange with protons from the solvent or matrix. For this compound, the deuterium atoms are bonded to carbon and are non-labile, making back-exchange highly unlikely under standard analytical conditions. However, it is crucial to be aware of the potential for exchange, especially with compounds containing deuterium on heteroatoms (e.g., -OD, -ND₂), and to control factors like pH and temperature during sample preparation to maintain the isotopic integrity of the tracer. nsf.gov

Applications in Mechanistic Biochemical and Biological Research

Tracing Metabolic Pathways of Oxidized Lipids in Cellular and Organismal Systems

Stable isotope labeling is a fundamental technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules. springernature.com The use of deuterated fatty acids allows for the precise tracking of their incorporation and transformation within various lipid pools. metsol.com

Methyl 10-Oxooctadecanoate-d19 is an invaluable substrate for studying the enzymatic pathways involved in the biotransformation of oxidized octadecanoic acid derivatives. When introduced into cellular or in vitro systems, the metabolic fate of the deuterated compound can be monitored over time using mass spectrometry-based lipidomics. nih.govnih.govspringernature.comresearchgate.net This approach allows for the identification of downstream metabolites, providing insights into the enzymatic reactions that modify the keto-ester structure.

For instance, researchers can investigate the enzymatic reduction of the ketone group to a hydroxyl function, a common metabolic step. By tracking the appearance of deuterated methyl 10-hydroxyoctadecanoate, the activity of specific ketoreductases can be assessed. Furthermore, the ester group may be hydrolyzed by esterases, releasing deuterated 10-oxooctadecanoic acid, which can then enter other metabolic pathways.

Below is an illustrative data table showcasing the kind of results that could be obtained from a study using this compound to investigate biotransformations in a liver cell culture model.

Time (hours)This compound (relative abundance)Deuterated Methyl 10-Hydroxyoctadecanoate (relative abundance)Deuterated 10-Oxooctadecanoic Acid (relative abundance)
0100%0%0%
275%15%10%
640%35%25%
1215%50%35%
24<5%60%35%
This table is a hypothetical representation of data to illustrate the application.

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can be initiated by reactive oxygen species. nih.gov The study of these mechanisms is crucial for understanding oxidative stress-related pathologies. While not a direct measure of the initiation of peroxidation on a polyunsaturated fatty acid, this compound can be used to study the downstream metabolism of stable, oxidized lipid species that are formed during lipid peroxidation. The introduction of this deuterated keto-acid allows researchers to follow its incorporation into more complex lipids and subsequent modifications, providing a clearer picture of the fate of oxidized fatty acids within the cell.

The dynamic nature of cellular membranes involves the constant turnover and remodeling of their lipid components. nih.govharvard.edumdpi.com Stable isotope-labeled lipids are instrumental in quantifying the rates of these processes. By introducing a pulse of this compound, researchers can track its incorporation into various lipid classes, such as phospholipids and triacylglycerols, and then monitor the rate at which the deuterated acyl chain is replaced over time. This "pulse-chase" approach provides quantitative data on the turnover rates of specific lipid species containing oxidized fatty acids. researchgate.netbiosynth.com

The following interactive table provides a hypothetical example of data from a lipid turnover study in adipose tissue.

Lipid ClassHalf-life of Deuterated Acyl Chain (hours)
Phosphatidylcholine24
Phosphatidylethanolamine36
Triacylglycerol72
Cholesterol Esters96
This table is a hypothetical representation of data to illustrate the application.

Functional Characterization of Lipid-Modifying Enzymes

Deuterated analogs of substrates are powerful tools for the functional characterization of enzymes, including those involved in lipid modification. lgcstandards.comnih.gov

The substrate specificity of lipid-modifying enzymes can be investigated using a panel of potential substrates, including deuterated analogs like this compound. nih.govnih.gov By comparing the rate of reaction with the deuterated substrate to that of its non-deuterated counterpart and other fatty acid derivatives, researchers can gain insights into the structural requirements of the enzyme's active site.

Kinetic studies using this deuterated compound can also reveal important information about the enzyme's catalytic efficiency. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the reaction rate is altered due to the mass difference. wikipedia.orgnih.govtamu.edulibretexts.org The magnitude of the KIE can provide evidence for the rate-limiting step of the enzymatic reaction and the nature of the transition state. nih.govnih.gov

A hypothetical data set for a kinetic study is presented below.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (M⁻¹s⁻¹)
Methyl 10-Oxooctadecanoate501003.3 x 10⁴
This compound55902.7 x 10⁴
Methyl Oleate75601.3 x 10⁴
Methyl Stearate>500<5-
This table is a hypothetical representation of data to illustrate the application.

The use of deuterated substrates can aid in the identification of transient reaction intermediates and the elucidation of complex catalytic mechanisms. nih.gov The deuterium label can alter the fragmentation patterns in mass spectrometry, providing clues to the structure of intermediates that may be too unstable to isolate. Furthermore, the presence and magnitude of a KIE can support or refute proposed reaction mechanisms. For example, a significant primary KIE upon replacing a hydrogen with deuterium at a position where a bond is broken in the rate-determining step provides strong evidence for that specific bond cleavage being central to the catalytic mechanism.

Contribution to Advanced Lipidomics and Metabolomics Studies

The advent of stable isotope-labeled compounds has revolutionized the fields of lipidomics and metabolomics, enabling precise and dynamic measurements of lipids in complex biological systems. This compound, as a deuterated analog of an endogenous oxo-fatty acid, is a prime example of a tool that facilitates highly accurate quantitative and kinetic studies. Its utility stems from the fact that its chemical behavior is nearly identical to its natural counterpart, yet its increased mass allows it to be distinguished by mass spectrometry.

Quantitative Profiling of Endogenous Oxo-Fatty Acids and Related Metabolites

Accurate quantification of lipid metabolites is crucial for understanding their physiological roles and their association with disease. Oxo-fatty acids, such as 10-oxooctadecanoic acid, are products of lipid oxidation and are involved in various signaling pathways and metabolic regulation. smolecule.comnih.gov Their concentrations in tissues and biofluids can be indicative of metabolic stress or specific enzymatic activities.

This compound serves as an ideal internal standard for quantitative analysis using stable isotope dilution mass spectrometry (MS). nih.gov In this methodology, a known amount of the deuterated standard is added to a biological sample at the beginning of the extraction process. nih.gov The standard co-elutes with the endogenous (unlabeled) analyte during chromatography and is detected simultaneously by the mass spectrometer. Because the deuterated standard experiences the same sample loss during preparation and the same ionization suppression or enhancement effects as the analyte, the ratio of the MS signal of the analyte to the standard provides a highly accurate and precise measure of the analyte's concentration. scispace.comnih.gov This approach corrects for variations in extraction efficiency and instrument response, which is a major challenge in quantitative lipidomics. nih.gov

The table below illustrates the typical parameters for a quantitative liquid chromatography-mass spectrometry (LC-MS/MS) method for an oxo-fatty acid using a deuterated internal standard like this compound.

ParameterDescriptionTypical Value/Setting
Analytical TechniqueThe primary instrumentation used for separation and detection.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
AnalyteThe endogenous compound being measured.10-Oxooctadecanoic acid
Internal Standard (IS)The stable isotope-labeled compound used for quantification.10-Oxooctadecanoic acid-d19
MS Transition (Analyte)Specific mass-to-charge ratio (m/z) of the precursor ion and product ion monitored for the analyte.e.g., 297.2 -> 171.1
MS Transition (IS)Specific m/z of the precursor and product ion for the deuterated standard.e.g., 316.3 -> 171.1
Linear RangeThe concentration range over which the method is accurate and precise.0.5 - 500 ng/mL
Limit of Quantification (LOQ)The lowest concentration of the analyte that can be reliably quantified.0.5 ng/mL

Dynamic Analysis of Lipid Homeostasis and Dysregulation in Biological Models

Beyond static concentration measurements, understanding the dynamics of lipid metabolism—including the rates of synthesis, turnover, and flux through various pathways—is essential for comprehending cellular homeostasis. biorxiv.orgresearchgate.net Stable isotope tracers are powerful tools for these dynamic studies. biorxiv.orgnih.gov By introducing a labeled precursor into a biological system (e.g., cell culture or an animal model), researchers can track the incorporation of the isotope into downstream metabolites over time.

Deuterated fatty acids like 10-oxooctadecanoic acid-d19 can be used to trace the metabolic fate of oxo-fatty acids. For instance, after administration to an animal model, the labeled compound can be tracked as it is incorporated into more complex lipids (like triglycerides or phospholipids), catabolized via fatty acid oxidation, or converted into other signaling molecules. biorxiv.orgresearchgate.net This "pulse-chase" approach allows for the calculation of metabolic flux and lipid turnover rates.

Such studies are critical for investigating dysregulation in metabolic diseases. biorxiv.org For example, in models of non-alcoholic fatty liver disease (NAFLD), these methods can reveal whether the accumulation of specific lipids is due to increased synthesis, decreased breakdown, or altered transport. nih.gov By comparing the metabolic flux of this compound in healthy versus diseased models, researchers can pinpoint specific enzymatic steps or pathways that are dysregulated.

The following table presents hypothetical data from a tracer study, demonstrating how the turnover rate of an oxo-fatty acid might differ between tissues in a healthy versus a disease state.

TissueConditionTurnover Rate (nmol/g/hr)Fold Change (Disease vs. Healthy)
LiverHealthy Control50.2 ± 4.50.45
Metabolic Disease Model22.6 ± 3.1
Adipose TissueHealthy Control15.8 ± 2.11.85
Metabolic Disease Model29.2 ± 3.9
Skeletal MuscleHealthy Control33.4 ± 3.80.91
Metabolic Disease Model30.5 ± 4.2

Deuterated Lipids in Molecular Probe Development

Deuterated lipids serve as non-invasive molecular probes to investigate the biophysical aspects of cellular components. The substitution of hydrogen with deuterium creates a subtle but detectable signal for advanced analytical techniques without significantly altering the molecule's chemical properties. This allows for detailed in-situ analysis of protein-lipid interactions and membrane dynamics.

Applications in Investigating Protein-Lipid Interactions

The interaction of lipids with proteins is fundamental to cellular signaling, membrane trafficking, and enzyme regulation. nih.govmdpi.com Fatty acid-binding proteins (FABPs), for example, act as intracellular chaperones that bind and transport lipids to various cellular compartments for storage, oxidation, or signaling. nih.gov Oxo-fatty acids are a specific class of ligands for these proteins.

Deuterated lipids are invaluable for studying these interactions. In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium signal can be used to monitor the binding of the lipid to a protein. Changes in the NMR spectrum upon binding provide information about the binding affinity and the conformation of the lipid within the protein's binding pocket.

Another powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). While this method typically monitors the exchange of protein amide hydrogens with deuterium in the solvent to probe protein conformation, deuterated lipids can be used in reverse experiments. By incorporating a deuterated oxo-fatty acid into a system, it is possible to probe which parts of a protein are shielded from the solvent upon lipid binding, revealing the direct interaction interface.

TechniquePrinciple of Using Deuterated LipidInformation Gained
Nuclear Magnetic Resonance (NMR)The deuterium nucleus provides a specific signal that changes upon binding to a protein, reporting on the local environment.Binding affinity (Kd), lipid conformation in the bound state, identification of the binding site.
Neutron ScatteringThe difference in neutron scattering length between H and D allows for 'contrast matching', making either the protein or the lipid invisible to 'see' the other component's structure.Location and orientation of the bound lipid relative to the protein, structure of the protein-lipid complex.
Mass Spectrometry (e.g., HDX-MS)Used to identify proteins that specifically bind the deuterated lipid from a complex mixture or to map the lipid-binding site on a protein.Identity of lipid-binding proteins, mapping of the direct protein-lipid interaction interface.

Insights into Membrane Dynamics and Structure-Function Relationships

Cellular membranes are not static structures; their fluidity, thickness, and local organization are critical for their function. frontiersin.orglipotype.com The incorporation of modified lipids, such as those with an oxo group, can alter these biophysical properties. nih.govresearchgate.net Studying these effects provides insight into how cellular stress (like oxidative stress) impacts membrane integrity and function.

Deuterated lipids are essential probes for these studies, particularly in neutron scattering techniques. aip.orgnih.gov Neutrons scatter differently from hydrogen and deuterium nuclei. aip.org This property allows researchers to create model membranes where specific components are deuterated. By incorporating 10-Oxooctadecanoate-d19 (in its free acid form) into a non-deuterated phospholipid bilayer, the location and effect of the oxo-fatty acid can be precisely determined. aip.orgnih.gov

Small-angle neutron scattering (SANS) can reveal changes in membrane thickness and lipid packing, while Neutron Spin Echo (NSE) spectroscopy can measure membrane bending rigidity and dynamics on the nanosecond timescale. aip.orgaip.org These methods can quantify how the presence of an oxo-group in the acyl chain—which introduces a polar disruption in the hydrophobic membrane core—alters the collective properties of the bilayer, such as making it more fluid, more rigid, or more permeable. frontiersin.org

Membrane ParameterMethod of MeasurementPotential Insight from 10-Oxooctadecanoate-d19
Bilayer Thickness (dB)Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS)Determines if the keto group causes membrane thinning or thickening due to altered lipid packing.
Area per Lipid (AL)SANS, Molecular Dynamics SimulationsReveals if the oxo-fatty acid increases or decreases the lateral space occupied by lipids, affecting packing density.
Bending Rigidity (κ)Neutron Spin Echo (NSE), Vesicle Fluctuation AnalysisQuantifies whether the membrane becomes more flexible (fluid) or more rigid, impacting processes like vesicle formation. frontiersin.org
Acyl Chain Order (SCD)Solid-State Deuterium NMR (2H-NMR)Measures the degree of ordering or disorder within the membrane's hydrophobic core.
Lateral DiffusionFluorescence Recovery After Photobleaching (FRAP), Quasi-Elastic Neutron Scattering (QENS)Assesses the mobility of lipids within the plane of the membrane.

Theoretical and Computational Approaches in Deuterated Lipid Research

Kinetic Modeling and Compartmental Analysis of Metabolic Flux Data

Kinetic modeling and compartmental analysis are powerful tools for understanding the dynamic nature of lipid metabolism. By tracing the movement of deuterated isotopes through various metabolic pools, researchers can construct detailed models that quantify the rates of lipid synthesis, transport, and breakdown.

The use of stable isotope tracers is fundamental to developing mathematical models that describe the kinetics of lipid metabolism in vivo. nih.gov These models are essential for moving beyond static measurements of lipid concentrations to a dynamic understanding of metabolic fluxes. nih.gov Quantification of in vivo lipid kinetics relies on mathematical models that interpret the distribution of isotope tracers over time. nih.gov

The administration of deuterated water (D₂O) has been a long-standing method for investigating metabolic pathways and measuring the turnover rates of specific compounds, including lipids. nih.gov The incorporation of deuterium (B1214612) from D₂O into lipids like palmitate can be measured to quantify the fraction of newly synthesized molecules, providing data for kinetic models of de novo lipogenesis (DNL). researchgate.net These models must account for the distribution of the tracer within different metabolic compartments, such as the liver, adipose tissue, and plasma, to accurately reflect the underlying biology. nih.govnih.gov

Recent advancements have seen the development of more comprehensive models, such as Compound Lipid Metabolic Flux Analysis (CL-MFA). nih.govbiorxiv.org This framework uses stable isotope tracing, high-resolution mass spectrometry, and network-based isotopologue modeling to concurrently quantify various aspects of lipid metabolism, including fatty acid synthesis, elongation, and headgroup assembly. nih.govbiorxiv.org Such models are crucial for understanding how lipid metabolism is dysregulated in diseases like cancer and neurodegeneration. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org

Table 1: Key Parameters in Kinetic Models of Lipid Metabolism

ParameterDescriptionRelevance in Deuterated Lipid Research
Rate of Appearance (Ra) The rate at which a substance enters a specific compartment (e.g., plasma).Used to quantify the flux of deuterated fatty acids from adipose tissue lipolysis. nih.gov
Fractional Synthesis Rate (FSR) The fraction of a pool of a substance that is newly synthesized per unit of time.Measures the synthesis rate of lipids by tracking the incorporation of deuterium. nih.gov
Tracer to Tracee Ratio (TTR) The ratio of the concentration of the isotope-labeled molecule (tracer) to the unlabeled molecule (tracee).A key measurement for calculating kinetic parameters in stable isotope tracer studies. nih.gov
Metabolic Flux The rate of turnover of molecules through a metabolic pathway.Quantified using models that track the flow of deuterated isotopes through metabolic networks. biorxiv.orgcreative-proteomics.com

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of metabolic pathways. creative-proteomics.com When combined with stable isotope tracers, it becomes a powerful tool for understanding the dynamics of lipid metabolism. biorxiv.orgcreative-proteomics.com The process involves introducing a labeled substrate, like deuterated glucose or fatty acids, into a biological system and then measuring the distribution of the isotope in downstream metabolites. biorxiv.org

Network-based isotopologue modeling is an advanced form of MFA that considers the entire metabolic network and the various isotopologues (molecules that differ only in their isotopic composition) that can be formed. nih.govbiorxiv.orgbiorxiv.org This approach allows for a more detailed and accurate quantification of fluxes through complex and interconnected pathways. biorxiv.org For example, by analyzing the mass isotopologue distributions in compound lipids following the administration of a 13C-labeled tracer, researchers can estimate fluxes related to fatty acid synthesis, elongation, and recycling. biorxiv.orgbiorxiv.org

The complexity of lipid metabolism, with its numerous interconnected pathways and subcellular compartments, makes network-based modeling particularly valuable. nih.gov These models can help to resolve spatially distinct metabolic events, providing insights into the coordination of lipid synthesis and transport between different organelles. nih.gov The data for these models are typically generated using high-resolution mass spectrometry, which can accurately measure the mass isotopologue distributions of intact lipids. biorxiv.orgbiorxiv.org

Table 2: Applications of Network-Based Isotopologue Modeling in Lipid Research

ApplicationDescriptionExample Study
Quantifying Fatty Acid Synthesis Measuring the de novo synthesis and elongation of fatty acids.Using [U-¹³C₆]glucose tracing to determine fatty acid synthase (FASN) and elongase (ELOVL) flux. biorxiv.org
Resolving Sphingolipid Recycling Differentiating between de novo synthesis and salvage pathways for sphingolipids.Investigating LKB1-mediated regulation of sphingolipid recycling in cancer cells. nih.govbiorxiv.org
Identifying Enzyme Specificity Determining the specific roles of different enzyme isoforms in lipid metabolism.Characterizing the isozyme specificity of ceramide synthase inhibitors. nih.govbiorxiv.org
Understanding Metabolic Dysregulation Elucidating the changes in lipid metabolism associated with disease states.Studying the upregulation of fatty acid synthesis in non-small cell lung cancer models. nih.govbiorxiv.orgbiorxiv.org

Isotope Effects in Reaction Kinetics and Mechanistic Predictions

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a valuable tool for studying the mechanisms of enzymatic reactions and for understanding the metabolic consequences of deuteration.

The primary kinetic isotope effect occurs when the bond to the isotope is broken in the rate-determining step of a reaction. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower. wikipedia.org This effect is particularly relevant in the context of lipid oxidation, where the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) is often the rate-limiting step. wikipedia.org By replacing hydrogen with deuterium at these susceptible positions, the rate of lipid peroxidation can be significantly reduced. wikipedia.org

Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. mdpi.com These effects are generally smaller than primary KIEs and can provide information about changes in the geometry or hybridization of the transition state. mdpi.com In the context of enzymatic reactions involving lipids, secondary KIEs can be used to probe the structure of the enzyme-substrate complex and the mechanism of catalysis. nih.gov

Studies on the enzymatic oxygenation of arachidonic acid have demonstrated significant physiological KIEs. acs.orgnih.gov The use of deuterated arachidonic acid isotopologues has revealed that the magnitude of the KIE can be influenced by the position of deuteration. acs.orgnih.gov For example, deuteration at specific bis-allylic carbons can lead to a massive increase in the KIE for cyclooxygenase (COX) enzymes, suggesting a critical role for hydrogens at these positions in the catalytic mechanism. acs.orgnih.gov

Table 3: Examples of Deuterium Isotope Effects in Lipid-Related Enzymatic Reactions

EnzymeSubstrateType of KIEObservation
Lipoxygenase Linoleic AcidPrimarySignificant slowing of the hydrogen abstraction step, leading to reduced lipid peroxidation. wikipedia.org
Cyclooxygenase (COX) Arachidonic AcidPrimaryDeuteration at C10 and C13 leads to a massive increase in the physiological KIE for oxygenation. acs.orgnih.gov
Lysozyme GlycosidesSecondaryUsed to study the mechanism of glycoside hydrolysis. nih.gov
β-Glucosidase GlycosidesSecondaryApplied to investigate the catalytic mechanism of the enzyme. nih.gov

The substitution of hydrogen with deuterium can lead to significant perturbations in metabolic pathways. The theoretical basis for these perturbations lies in the kinetic isotope effect. nourishmeorganics.com.au Because deuterium is twice as heavy as hydrogen, reactions involving deuterium are generally slower. nourishmeorganics.com.au This slowing of reaction rates can alter the flow of metabolites through a pathway, leading to changes in the concentrations of intermediates and end products. nourishmeorganics.com.au

In the context of lipid metabolism, deuteration of PUFAs has been shown to protect against lipid peroxidation. wikipedia.org This is because the rate-limiting step in lipid peroxidation is the abstraction of a hydrogen atom from a bis-allylic position. wikipedia.org Replacing these hydrogens with deuterium makes this step much slower, thereby inhibiting the entire peroxidation chain reaction. wikipedia.org This has led to the development of deuterated PUFAs as potential therapeutic agents for diseases associated with oxidative stress. wikipedia.orgnih.gov

Beyond the direct effects on reaction rates, deuterium substitution can also have more subtle effects on molecular interactions. For example, deuterium can influence hydrophobic interactions, which play a crucial role in the structure and function of lipid membranes and proteins. cchmc.org These subtle changes in molecular interactions can have cascading effects on metabolic regulation and cellular signaling. The accumulation of deuterium in cellular structures, such as mitochondria, has been hypothesized to impact metabolic efficiency and contribute to cellular aging and disease. nourishmeorganics.com.au

In Silico Tools for Metabolite Identification and Pathway Reconstruction

The large and complex datasets generated by modern lipidomics and stable isotope tracing studies necessitate the use of sophisticated in silico tools for data analysis and interpretation. These computational tools are essential for identifying novel metabolites, reconstructing metabolic pathways, and building predictive models of metabolic networks.

Stable Isotope Resolved Metabolomics (SIRM) is an approach that uses stable isotope tracers to unambiguously track individual atoms through metabolic networks. nih.gov The data generated from SIRM experiments can be used to reconstruct metabolic pathways and identify novel metabolic routes. nih.gov Computational tools are required to process the large datasets generated by SIRM and to map the flow of isotopes through the metabolic network. nih.gov

The identification of unknown metabolites from mass spectrometry data is a major challenge in metabolomics. In silico tools can aid in this process by predicting the mass spectra of potential candidate molecules and comparing them to the experimental data. For stable isotope tracing studies, these tools must also be able to predict the isotopic labeling patterns of metabolites based on the known labeling of the precursor and the proposed metabolic pathway. oup.com

Once metabolites have been identified and their labeling patterns determined, this information can be used to reconstruct metabolic pathways. This involves piecing together the series of enzymatic reactions that connect the precursor to the final product. Computational tools can assist in this process by searching databases of known metabolic reactions and by using algorithms to infer novel pathways from the data. frontiersin.org The ultimate goal is to create a comprehensive map of the metabolic network that can be used to understand how the system responds to genetic or environmental perturbations. frontiersin.org

Computational Analysis of Mass Spectrometry Data from Deuterated Samples

Mass spectrometry (MS) is a primary technique for analyzing molecules labeled with stable isotopes. However, the raw data generated from MS analysis of deuterated lipids is complex and requires significant computational processing to yield meaningful results. The core challenge lies in accurately determining the degree of deuterium incorporation while accounting for the natural abundance of other isotopes, primarily carbon-13 (¹³C).

Several computational tools and workflows have been developed to address these challenges. The general process involves several key steps: preprocessing of raw mass spectra, identification of lipid species, deconvolution of isotopic patterns, and calculation of deuterium enrichment. nih.gov

Key Computational Challenges and Solutions:

Isotopic Peak Deconvolution: The mass spectra of a deuterated lipid consist of an isotopic envelope created by the incorporation of deuterium atoms and the natural abundance of ¹³C. Computational algorithms are necessary to deconvolve these overlapping signals. A significant challenge is that the mass difference between ¹³C and the combination of ¹²C and deuterium is very small, leading to overlapping peaks that can complicate analysis. nih.gov Software tools must accurately differentiate the mass shift caused by deuterium labeling from the natural isotopic distribution.

Correction for Natural Abundance: Before calculating deuterium enrichment, the contribution of naturally occurring heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) to the mass spectrum must be subtracted. This correction is crucial for accurately quantifying the level of deuterium incorporation.

Quantification of Deuteration: After deconvolution and correction, the level of deuteration is calculated. This can be expressed as the average number of deuterium atoms per molecule or as the distribution of different deuterated species (isotopologues).

A number of software packages have been developed to automate and standardize the analysis of data from deuterated samples. While many tools were initially designed for hydrogen-deuterium exchange (HDX) studies in proteomics, their underlying principles are applicable to lipidomics. nih.govacs.org

The table below summarizes key computational steps and tools used in the analysis of mass spectrometry data from deuterated lipids.

Computational StepDescriptionRelevant Software/Tools
Data Preprocessing Conversion of raw vendor-specific data files into open formats (e.g., mzML, NetCDF) and initial quality control.Vendor-specific software, ProteoWizard (msConvert)
Lipid Identification Matching experimental MS/MS spectra against a database of known lipid structures to identify the lipid species.Lipid-Pro, LIPID MAPS tools, LipidMatch clipidomics.comnih.govresearchgate.net
Isotopic Deconvolution Separation of overlapping isotopic peaks to distinguish deuterium incorporation from natural ¹³C abundance.DGet!, HDX-MS specific tools (e.g., Deuteros, Hydra) nih.govresearchgate.net
Back-Exchange Correction In some experimental setups, correction for the loss of deuterium atoms back to protons during sample preparation and analysis.HDExaminer, Deuteros acs.orgpolitislab.uk
Deuteration Calculation Quantification of the amount and distribution of incorporated deuterium for each identified lipid species.DGet!, Custom scripts (Python, R) researchgate.net
Data Visualization Generation of plots and charts to visualize deuterium uptake over time, compare different conditions, or map data onto structures.Deuteros, R packages (e.g., ggplot2), Python libraries (e.g., Matplotlib) nih.gov

Bioinformatics Platforms for Integrated Omics Data with Isotopic Tracers

Data from isotopic tracer studies, such as those using Methyl 10-Oxooctadecanoate-d19, provide valuable information on the flux through metabolic pathways. irisotope.com However, to fully understand the biological implications of these metabolic changes, it is essential to integrate this lipidomics data with other "omics" datasets, including genomics, transcriptomics, and proteomics. researchgate.net Bioinformatics platforms are critical for this multi-omics integration, allowing researchers to connect changes in lipid metabolism with alterations in gene expression, protein levels, and cellular functions. vtt.fi

These platforms typically offer a suite of tools for data processing, statistical analysis, pathway analysis, and network visualization. By mapping deuterated lipid data onto known metabolic pathways alongside transcriptomic or proteomic data, researchers can identify regulatory hotspots and generate new hypotheses about metabolic control. youtube.com

Key Platforms and Their Functionalities:

MetaboAnalyst: A popular web-based platform designed for the comprehensive analysis of metabolomics data. youtube.com It supports a wide range of functionalities, including enrichment analysis and pathway analysis, which can be used to interpret the biological significance of changes in deuterated lipid profiles. youtube.com MetaboAnalyst can also integrate metabolomics data with other omics data types, providing a more holistic view of cellular processes. youtube.commdpi.com

GraphOmics: An interactive, user-friendly platform designed specifically for the exploration and integration of multi-omics datasets. nih.gov Users can upload transcriptomics, proteomics, and metabolomics data, which the platform then maps to biochemical reactions and pathways from databases like Reactome. nih.gov This is particularly useful for tracer studies, as it allows for the visualization of metabolic flux in the context of gene and protein expression changes. nih.gov

bioPAN: A tool available through LIPID MAPS that is specifically built for lipid pathway analysis. youtube.com It allows for enrichment analysis based on lipid class, subclass, or individual molecular species, which is highly relevant for interpreting detailed data from deuterated lipidomics experiments. youtube.com

OmicsNet 2.0: A platform that enables the construction and analysis of molecular interaction networks by integrating various omics data, including metabolomics. mdpi.com Its strength lies in visualizing complex relationships between genes, proteins, and metabolites, which can elucidate the broader impact of metabolic shifts identified through isotopic tracing. mdpi.com

The following table compares the features of several bioinformatics platforms relevant to the integration of deuterated lipidomics data.

PlatformSupported Omics DataKey Analysis FeaturesRelevance to Isotopic Tracers
MetaboAnalyst Metabolomics, Lipidomics, Transcriptomics, ProteomicsStatistical analysis, Enrichment analysis, Pathway analysis, Biomarker discovery. youtube.commdpi.comInterprets metabolic changes in the context of biological pathways and integrates with gene/protein expression data. youtube.com
GraphOmics Transcriptomics, Proteomics, MetabolomicsInteractive data exploration, Pathway mapping (Reactome), Network visualization, Multi-omics integration. nih.govAllows horizontal integration of lipid flux data with other omics layers on known pathway maps. nih.gov
bioPAN LipidomicsLipid-specific pathway and enrichment analysis. youtube.comProvides detailed interpretation of changes within specific lipid metabolic pathways. youtube.com
OmicsNet 2.0 Genomics, Transcriptomics, Proteomics, Metabolomics, MicrobiomicsNetwork construction and visualization, Pathway analysis, Biomarker discovery. mdpi.comHelps to understand the systemic effects of metabolic reprogramming by visualizing molecular interaction networks. mdpi.com
Lipidr LipidomicsData mining and analysis, Normalization, Univariate and multivariate analyses, Lipid set enrichment analysis. clipidomics.comProvides a comprehensive workflow specifically for analyzing the lipidomics data component before integration. clipidomics.com

The integration of quantitative data on lipid turnover with other omics datasets through these platforms enables a systems-level understanding of metabolism. This approach is crucial for elucidating the complex roles of lipids in health and disease and for identifying novel points of metabolic regulation.

Challenges and Future Perspectives in Methyl 10 Oxooctadecanoate D19 Research

Methodological Advancements for Enhanced Sensitivity and Specificity

The utility of deuterated compounds like Methyl 10-Oxooctadecanoate-d19 in research is intrinsically linked to the analytical methods used for their detection and quantification. Ongoing advancements aim to overcome challenges related to sensitivity, specificity, and the resolution of structurally similar lipid species. chemrxiv.orgresearchgate.net Key areas of development include novel chromatographic separations and innovations in mass spectrometry. nih.gov

A significant challenge in lipidomics is the separation of isomers—molecules with the same chemical formula but different structures—and isotopic variants. Gas chromatography (GC) is a traditional and powerful tool for analyzing fatty acid methyl esters (FAMEs). nih.gov The choice of stationary phase is critical; polar stationary phases are commonly used, with cyanopropyl columns demonstrating superior resolution for geometric (cis/trans) isomers of C18 monounsaturated FAMEs. nih.gov The separation of positional isomers of long-chain fatty acids has also been achieved directly using Golay column gas chromatography. researchgate.net

High-performance liquid chromatography (HPLC) offers another robust method for FAME analysis. nih.govresearchgate.net Reversed-phase HPLC coupled with mass spectrometry can effectively separate FAMEs, including conjugated linolenic acid isomers. nih.gov The development of these advanced chromatographic techniques is essential for accurately distinguishing this compound from its endogenous, non-deuterated counterparts and other structurally similar keto-fatty acid esters within complex biological matrices. The chromatographic isotope effect, where deuterated compounds have slightly different retention times than their non-deuterated versions, can be utilized in GC-MS methods to facilitate this separation. mdpi.com

TechniqueApplicationKey Findings/AdvantagesReference
Gas Chromatography (GC) with Polar Stationary Phase (e.g., Cyanopropyl)Separation of FAME geometric isomersProvides high resolution of important FAME pairs, particularly geometric isomers. nih.gov nih.gov
Golay Column Gas ChromatographyDirect separation of positional FAME isomersAvoids the need for oxidative procedures to determine double bond positions. researchgate.net researchgate.net
Reversed-Phase HPLC-MSSeparation of conjugated fatty acid isomersEnables pinpointing of double and triple bonds in fatty acids. nih.gov nih.gov
GC-MS utilizing Chromatographic Isotope EffectSeparation of deuterated and non-deuterated FAMEsDeuterated analytes often have shorter retention times, allowing for chromatographic separation from isobaric non-deuterated congeners. mdpi.com mdpi.com

Mass spectrometry (MS) is the cornerstone of modern lipid analysis. nih.govresearchgate.net Innovations are focused on achieving high-throughput capabilities and expanding the coverage of the lipidome to include low-abundance and structurally diverse species. mdpi.comnih.gov Direct Infusion Mass Spectrometry (DI-MS) coupled with a high-resolution orbitrap analyzer allows for rapid profiling of lipids without chromatographic separation, enabling high-throughput studies. nih.gov

To enhance lipidome coverage, researchers are combining different MS platforms and methodologies. mdpi.comfao.org For instance, a strategy combining non-targeted analysis using Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) with targeted platforms like the Lipidyzer™ (which uses differential ion mobility) can provide complementary data and a more comprehensive view of the lipidome. mdpi.comfao.org Furthermore, software-driven approaches like iterative exclusion (IE-Omics) significantly improve the identification of trace lipid species by systematically acquiring fragmentation spectra for all ions above a certain threshold, leading to a drastic improvement in lipidome coverage. nih.gov These innovations are crucial for detecting and quantifying this compound and tracing its metabolic fate in complex biological systems. bidmcmassspec.org

Expanding Applications to Novel Biological Systems and Disease Models

The unique properties of deuterated fatty acids make them invaluable tools for exploring dynamic biological processes. The application of tracers like this compound is expanding from simple metabolic tracing to elucidating complex signaling pathways and the progression of lipid-related diseases.

Deuteration at specific sites on fatty acids can significantly slow the rate of oxidation due to the kinetic isotope effect. nih.gov This property is being leveraged to study the role of lipid peroxidation in oxidative stress. Studies using deuterated polyunsaturated fatty acids (D-PUFAs) in the nematode C. elegans have shown that these compounds can reduce the accumulation of lipid peroxides and reactive oxygen species (ROS), leading to an extended lifespan under both normal and oxidative stress conditions. nih.govnih.gov This demonstrates the potential of using deuterated lipids to probe the mechanisms of aging and oxidative damage. nih.govnih.gov

Furthermore, deuterated fatty acids are used to investigate the synthesis and function of lipid mediators, which are potent signaling molecules involved in inflammation. mdpi.com For example, a library of variably deuterated arachidonic acids has been used to study the activity of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce eicosanoids. dntb.gov.ua Such approaches allow researchers to modulate the synthesis of specific lipid mediators, providing insights into their roles in inflammatory processes. mdpi.comdntb.gov.ua this compound can be similarly used as a tracer to follow the pathways of keto-fatty acid formation and signaling in response to oxidative stress.

Application AreaDeuterated Compound UsedKey FindingReference
Oxidative Stress & AgingDeuterated Trilinolenin (D-TG)D-TG supplementation in C. elegans prevented lipid peroxide accumulation, reduced ROS, and significantly extended lifespan. nih.govnih.gov nih.govnih.gov
Inflammatory Mediator SynthesisDeuterated Arachidonic AcidsDeuteration at specific positions affects the kinetic parameters of COX-2, 5-LOX, and 15-LOX-2, allowing for modulation of eicosanoid synthesis. dntb.gov.ua dntb.gov.ua
Metabolic Pathway StudiesDeuterated Hydroxystearic acidsServe as reference compounds for analytical determinations and for investigating metabolic pathways. researchgate.net researchgate.net

The use of stable isotope tracers enables researchers to move beyond static, steady-state measurements and investigate the dynamics of lipid metabolism in disease. This is particularly important for understanding pathologies characterized by dysregulated lipid metabolism. By introducing a deuterated tracer like this compound, scientists can track the flux through various metabolic pathways, providing a dynamic view of how lipids are synthesized, transported, and utilized in a disease state compared to a healthy state. This approach can reveal metabolic bottlenecks or shunts that are not apparent from simple measurements of lipid concentrations. Such dynamic studies are critical for uncovering the underlying mechanisms of complex diseases and identifying new therapeutic targets.

Development of Integrated Multi-Omics Approaches with Deuterated Tracers

The future of biological research lies in the integration of multiple "omics" disciplines to create a holistic view of system-level responses. nih.govmdpi.com Combining lipidomics, particularly when enhanced with deuterated tracers, with proteomics, transcriptomics, and metabolomics can provide unprecedented insight into the complex interplay of molecules in health and disease. nih.govresearchgate.net

For example, an integrated multi-omics approach was used to study age-related meibomian gland dysfunction, combining proteomics and lipidomics to identify dysregulation in cholesterol biosynthesis and alterations in specific lipid classes. nih.gov Similarly, studies on osteoarthritis have integrated metabolomics and transcriptomics to reveal a crucial lipid metabolic signature in disease pathogenesis. nih.gov

The inclusion of deuterated tracers like this compound in such multi-omics workflows adds a powerful dynamic dimension. It allows researchers to not only observe changes in the levels of various molecules (lipids, proteins, transcripts) but also to trace the flow of metabolites through the system. frontiersin.org This integrated approach can establish clear regulatory axes, for instance, linking changes in gene expression (transcriptomics) to altered enzyme levels (proteomics) and subsequent changes in the metabolic flux of a deuterated lipid tracer (lipidomics). This provides a more complete and mechanistic understanding of complex pathologies. nih.govresearchgate.net

Combined Transcriptomics, Proteomics, and Lipidomics for Systems-Level Understanding

A systems-level understanding of the effects of this compound through the combined application of transcriptomics, proteomics, and lipidomics represents a significant but currently unrealized opportunity. Such a multi-omics approach could provide a comprehensive picture of the cellular response to this specific molecule.

Data Table: Potential Multi-Omics Approaches in this compound Research

Omics DisciplinePotential Research FocusExpected Outcomes
Transcriptomics Analysis of gene expression changes in cells or tissues treated with Methyl 10-Oxooctadecanoate.Identification of signaling pathways and biological processes modulated by the compound.
Proteomics Quantitative analysis of protein expression and post-translational modifications following exposure to the compound.Elucidation of protein networks and key molecular targets affected by Methyl 10-Oxooctadecanoate.
Lipidomics Tracing the incorporation and metabolic transformation of the deuterated lipid within the cellular lipidome.Mapping of metabolic pathways involving 10-oxooctadecanoic acid and identification of downstream lipid mediators.

By integrating data from these different "omics" layers, researchers could construct a detailed model of the compound's mechanism of action. For example, transcriptomic data might reveal the upregulation of genes involved in a particular metabolic pathway, which could then be confirmed at the protein level through proteomics. Lipidomics, in turn, could directly measure the flux of this compound through this pathway. This integrated approach holds the key to moving beyond simple quantification and toward a functional understanding of the role of this and other keto fatty acids in health and disease.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl 10-Oxooctadecanoate-d19 with high isotopic purity, and how can deuterium incorporation be verified?

  • Methodological Guidance : Synthesis requires meticulous control of deuterium labeling at the 10-oxo position. Use deuterated precursors (e.g., D₂O or deuterated fatty acids) under anhydrous conditions to minimize isotopic exchange. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of non-deuterated byproducts. Verification involves:

  • NMR Spectroscopy : Look for the absence of proton signals at the 10-oxo position and deuterium splitting patterns in adjacent carbons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 299.46 (non-deuterated) vs. m/z 318.46 (d19 form), with isotopic abundance ≥98% .
    • Experimental Design : Include control experiments using non-deuterated analogs to benchmark spectral data.

Q. How can researchers accurately measure the thermodynamic properties (e.g., melting point, vapor pressure) of this compound, and how do these compare to non-deuterated analogs?

  • Methodological Guidance :

  • Differential Scanning Calorimetry (DSC) : Determine melting points (Tfus) under nitrogen flow to avoid oxidation. Compare results to non-deuterated analogs (e.g., Tfus discrepancies ≤1–2 K due to isotopic effects) .
  • Vapor Pressure Measurements : Use static or dynamic methods (e.g., Antoine equation parameters derived from NIST data) . Note that deuterated esters may exhibit slightly lower vapor pressures due to increased molecular mass.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound, and how should detection limits be validated?

  • Methodological Guidance :

  • Gas Chromatography (GC) with FID/MS Detection : Optimize column polarity (e.g., DB-5MS) to separate ester derivatives. Use internal standards (e.g., methyl heptadecanoate) for quantification.
  • Validation : Perform spike-and-recovery tests at 0.1–1.0% impurity levels to establish method sensitivity and precision .

Advanced Research Questions

Q. How do isotopic effects (d19 substitution) influence the compound’s stability under varying pH and temperature conditions, and what degradation products are formed?

  • Methodological Guidance :

  • Accelerated Stability Studies : Incubate samples at 40–60°C and pH 3–8. Monitor degradation via:
  • LC-MS/MS : Detect hydrolysis products (e.g., 10-oxooctadecanoic acid-d19).
  • Kinetic Modeling : Calculate activation energy (Ea) for hydrolysis using Arrhenius plots.
  • Key Finding : Deuterium may reduce hydrolysis rates at the 10-oxo group due to kinetic isotope effects (KIE ≈ 2–3) .

Q. What strategies can resolve contradictions in reported thermodynamic or spectral data for this compound across studies?

  • Methodological Guidance :

  • Systematic Review : Apply PRISMA guidelines to identify variability sources (e.g., synthesis protocols, instrumentation).
  • Meta-Analysis : Use tools like MetaDisc to statistically aggregate Tfus or ΔvapH° values, weighting studies by methodological rigor (e.g., NIST-certified calibration) .
  • Recommendation : Cross-validate data with non-deuterated analogs to isolate isotopic effects .

Q. How can isotopic tracing with this compound elucidate metabolic pathways in lipid oxidation studies?

  • Methodological Guidance :

  • In Vitro Assays : Incubate with liver microsomes or purified enzymes (e.g., cytochrome P450). Track deuterium retention in metabolites via:
  • High-Resolution MS : Identify fragment ions retaining d19 labeling.
  • <sup>2</sup>H NMR : Map deuterium positions in β-oxidation intermediates.
  • Data Interpretation : Compare metabolic flux between deuterated and non-deuterated substrates to quantify isotope effects on enzyme kinetics .

Methodological Best Practices

  • Safety Protocols : Use fume hoods, nitrile gloves, and EN 166-compliant eye protection when handling deuterated esters (potential irritants) .
  • Data Reproducibility : Document reagent batch numbers (e.g., Sigma-Aldrich D-0123), instrument settings (e.g., NMR pulse sequences), and environmental conditions (e.g., humidity <30%) .
  • Ethical Reporting : Avoid citing non-peer-reviewed sources (e.g., ) and adhere to APA/ACS formatting for citations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.